molecular formula C13H10ClN3O B12048597 4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether

4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether

Cat. No.: B12048597
M. Wt: 259.69 g/mol
InChI Key: SXSBOHZYGLHDDT-UHFFFAOYSA-N
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Description

4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether is a heterocyclic compound that belongs to the family of pyrazolopyridines. It is characterized by a pyrazole ring fused to a pyridine ring, with a 4-chlorophenyl group and a methoxy group attached to the structure.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the 4-chlorophenyl group .

Scientific Research Applications

4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether can be compared with other similar compounds, such as:

  • 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4-(2,4-Dichlorophenyl)-1H-pyrazole
  • 1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H10ClN3O/c14-9-3-5-10(6-4-9)18-8-12-11-2-1-7-15-13(11)17-16-12/h1-7H,8H2,(H,15,16,17)

InChI Key

SXSBOHZYGLHDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2N=C1)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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